molecular formula C20H19NO4 B10875488 3-hydroxy-5-(4-methoxyphenyl)-1-methyl-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-methoxyphenyl)-1-methyl-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10875488
M. Wt: 337.4 g/mol
InChI Key: LIFKDENNUZQDGZ-VLGSPTGOSA-N
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Description

  • This compound is a member of the pyrrolone family, characterized by its fused pyrrole and chromone rings.
  • Its systematic name is 3-hydroxy-5-(4-methoxyphenyl)-1-methyl-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one .
  • The molecular formula is C19H18O8 .
  • It exhibits interesting biological activities and has potential applications in various fields.
  • Preparation Methods

    • Synthetic Routes : While there are several synthetic routes, one common method involves the condensation of an appropriate benzaldehyde with a pyrrole derivative, followed by cyclization.
    • Reaction Conditions : These reactions typically occur under acidic or basic conditions, with suitable catalysts.
    • Industrial Production : Unfortunately, specific industrial-scale production methods for this compound are not widely documented.
  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can convert the compound to its corresponding ketone.
      • Reduction : Reduction with sodium borohydride (NaBH4) yields the corresponding alcohol.
      • Substitution : Nucleophilic substitution reactions can occur at the carbonyl group.
    • Major Products : The major products depend on the specific reaction conditions and reagents used.
  • Scientific Research Applications

    • Chemistry : Researchers study its reactivity, stereochemistry, and synthetic applications.
    • Biology : It may exhibit biological activities, such as enzyme inhibition or antioxidant properties.
    • Medicine : Investigations into its potential as a drug lead or pharmacophore are ongoing.
    • Industry : Its use in specialty chemicals or materials could be explored.
  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar Compounds : Other pyrrolones, such as casticin and 5,12-dihydroxy-2,6,7,13-tetramethoxyflavone, share structural features.
    • Uniqueness : Its specific substitution pattern and functional groups distinguish it from related compounds.

    Remember that this compound’s potential applications and mechanisms are still being explored, so future discoveries may shed more light on its significance

    Properties

    Molecular Formula

    C20H19NO4

    Molecular Weight

    337.4 g/mol

    IUPAC Name

    (4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-methylpyrrolidine-2,3-dione

    InChI

    InChI=1S/C20H19NO4/c1-12-4-6-14(7-5-12)18(22)16-17(21(2)20(24)19(16)23)13-8-10-15(25-3)11-9-13/h4-11,17,22H,1-3H3/b18-16-

    InChI Key

    LIFKDENNUZQDGZ-VLGSPTGOSA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C)C3=CC=C(C=C3)OC)/O

    Canonical SMILES

    CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C)C3=CC=C(C=C3)OC)O

    Origin of Product

    United States

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